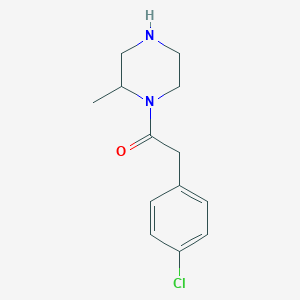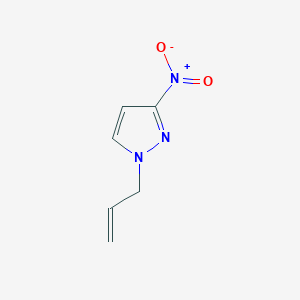
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one
Overview
Description
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one is a chemical compound that is commonly referred to as 4-CEC. It is a synthetic cathinone that is structurally similar to amphetamines and cathinones. 4-CEC is often used as a research chemical in scientific studies to investigate its biochemical and physiological effects.
Scientific Research Applications
Synthesis of Piperazines
Piperazines are used in the synthesis of a wide range of pharmaceuticals and natural products . The synthesis of piperazines can be achieved under mild conditions with good yields, making it a practical method for the production of these compounds .
Production of Active Pharmaceutical Ingredients
N-Hydroxyethylpiperazine, a type of piperazine, serves mainly as a building block for the production of active pharmaceutical ingredients . This highlights the importance of piperazines in the pharmaceutical industry.
Buffering Agents in Cell Culture
N-Hydroxyethylpiperazine is also used as a buffering agent in cell culture . This is crucial in maintaining the pH of the culture medium, which is essential for cell growth and survival.
Synthesis of Polyamides and Urethane Systems
Piperazine chips, another type of piperazine, are used mainly in the synthesis of polyamides and urethane systems . These materials have a wide range of applications, from textiles and coatings to plastics and elastomers.
Intermediate for Epoxy Systems
In addition to the above applications, piperazine chips also serve as an intermediate for epoxy systems . Epoxy resins are widely used in coatings, adhesives, and composite materials due to their excellent mechanical properties and chemical resistance.
Synthesis of Biologically Relevant Arylpiperazines
A Pd-catalyzed methodology provides an efficient synthetic route to biologically relevant arylpiperazines . This method is eco-friendly and cost-effective, making it a preferred choice for the synthesis of these structures .
properties
IUPAC Name |
2-(4-chlorophenyl)-1-(2-methylpiperazin-1-yl)ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O/c1-10-9-15-6-7-16(10)13(17)8-11-2-4-12(14)5-3-11/h2-5,10,15H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIJFOCYVPPYXJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CNCCN1C(=O)CC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701212665 | |
| Record name | 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenyl)-1-(2-methylpiperazin-1-yl)ethan-1-one | |
CAS RN |
1240570-84-6 | |
| Record name | 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1240570-84-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Chlorophenyl)-1-(2-methyl-1-piperazinyl)ethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701212665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



amine hydrochloride](/img/structure/B3093067.png)
amine hydrochloride](/img/structure/B3093074.png)

![2-Methoxy-5-{[(2-methylpropyl)amino]methyl}phenol hydrochloride](/img/structure/B3093096.png)
amine hydrochloride](/img/structure/B3093104.png)

![1-[(3,4-Difluorophenyl)methyl]-1H-pyrazol-3-amine](/img/structure/B3093129.png)






![2-[2-(4-Nitro-1H-pyrazol-1-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B3093190.png)